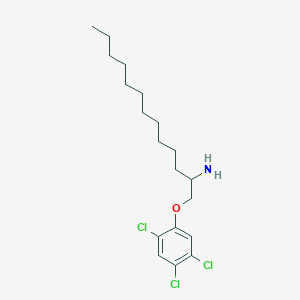

2-Aminotridecane-2,4,5-trichlorophenolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

2-アミノトリデカン-2,4,5-トリクロロフェノラートの合成は、通常、2,4,5-トリクロロフェノールとトリデカンアミンを特定の条件下で反応させることで行われます。 この反応は通常、水酸化ナトリウムなどの塩基の存在下で行われ、フェノラートイオンの形成が促進されます。その後、フェノラートイオンはアミノ基と反応します . 工業生産方法では、同様の合成経路が用いられることがありますが、より大規模に、最適化された反応条件で実施されます。これにより、高い収率と純度が得られます .

化学反応解析

2-アミノトリデカン-2,4,5-トリクロロフェノラートは、以下の化学反応を起こします。

酸化: アミノ基は酸化されて、対応するニトロソ誘導体またはニトロ誘導体を形成します。

還元: トリクロロフェノラート基は還元されて、塩素原子が少ないフェノール誘導体を形成します。

これらの反応に用いられる一般的な試薬と条件としては、酸化剤として過マンガン酸カリウム、還元剤として水素化リチウムアルミニウム、求核剤としてアジ化ナトリウムなどがあります . これらの反応で生成される主要な生成物は、使用される試薬と条件によって異なります。

化学反応の分析

2-Aminotridecane-2,4,5-trichlorophenolate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The trichlorophenolate group can be reduced to form less chlorinated phenol derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

2-アミノトリデカン-2,4,5-トリクロロフェノラートは、以下の科学研究で用いられています。

化学: 様々な誘導体の合成における試薬として使用されます。

生物学: 抗菌性や抗真菌性など、潜在的な生物活性が研究されています。

医学: 薬剤開発の前駆体としての利用など、潜在的な治療用途が研究されています。

作用機序

2-アミノトリデカン-2,4,5-トリクロロフェノラートの作用機序は、特定の分子標的や経路との相互作用を伴います。アミノ基は生体分子と水素結合を形成することができます。一方、トリクロロフェノラート基は、タンパク質や酵素の疎水性領域と相互作用することができます。 これらの相互作用は、酵素活性の阻害や細胞過程の阻害につながる可能性があり、生物学的効果に寄与します .

類似化合物の比較

2-アミノトリデカン-2,4,5-トリクロロフェノラートは、以下の類似化合物と比較することができます。

2-アミノドデカン-2,4,5-トリクロロフェノラート: 構造は似ていますが、トリデカン鎖が短いドデカン鎖になっています。

2-アミノトリデカン-2,4,6-トリクロロフェノラート: 構造は似ていますが、フェノラート基の置換パターンが異なります。

2-アミノトリデカン-2,4,5-トリフルオロフェノラート: 構造は似ていますが、フェノラート基の塩素原子の代わりにフッ素原子が結合しています.

2-アミノトリデカン-2,4,5-トリクロロフェノラートの独自性は、その特定の置換パターンと鎖の長さにあります。これらの特徴が、化学反応性と生物活性に影響を与えます。

類似化合物との比較

2-Aminotridecane-2,4,5-trichlorophenolate can be compared with other similar compounds, such as:

2-Aminododecane-2,4,5-trichlorophenolate: Similar structure but with a shorter dodecane chain.

2-Aminotridecane-2,4,6-trichlorophenolate: Similar structure but with a different substitution pattern on the phenolate group.

2-Aminotridecane-2,4,5-trifluorophenolate: Similar structure but with fluorine atoms instead of chlorine atoms on the phenolate group.

The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its chemical reactivity and biological activity.

特性

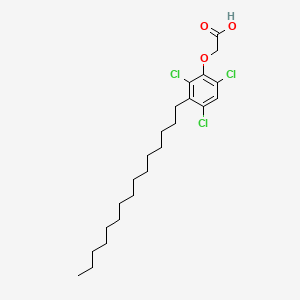

CAS番号 |

39007-15-3 |

|---|---|

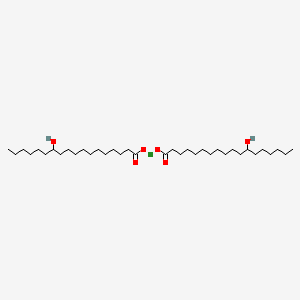

分子式 |

C19H30Cl3NO |

分子量 |

394.8 g/mol |

IUPAC名 |

1-(2,4,5-trichlorophenoxy)tridecan-2-amine |

InChI |

InChI=1S/C19H30Cl3NO/c1-2-3-4-5-6-7-8-9-10-11-15(23)14-24-19-13-17(21)16(20)12-18(19)22/h12-13,15H,2-11,14,23H2,1H3 |

InChIキー |

ZDGYKNABSQEJJN-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC(COC1=CC(=C(C=C1Cl)Cl)Cl)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)